
4-(2-Chloroethyl)morpholine hydrochloride
Overview
Description
4-(2-Chloroethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . The compound is known for its versatility and effectiveness in chemical reactions, making it a valuable component in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)morpholine hydrochloride typically involves the reaction of 2-morpholinoethanol with thionyl chloride. The reaction is carried out in a solvent such as dichloromethane (DCM) at a temperature of 40°C overnight . The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and crystallized to obtain the final product in the form of white to cream-colored crystals or powder .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like water or methanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
4-(2-Chloroethyl)morpholine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notable drugs synthesized using this compound include:
- Floredil : A vasodilator used in the treatment of peripheral vascular diseases.
- Nimorazole : An antiprotozoal agent effective against various infections.
- Morinamide : An antibiotic with activity against certain bacterial infections.
- Pholcodine : A cough suppressant used in cough syrups.
Table 1: Pharmaceutical Compounds Derived from MOC
Compound Name | Therapeutic Use |
---|---|
Floredil | Treatment of peripheral vascular diseases |
Nimorazole | Antiprotozoal agent |
Morinamide | Antibiotic |
Pholcodine | Cough suppressant |
Agrochemical Applications
In addition to its pharmaceutical uses, this compound serves as an intermediate in the production of agrochemicals. These compounds are critical for developing pesticides and herbicides that enhance agricultural productivity.
Material Science and Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices, particularly carboxymethyl cellulose (CMC). Research indicates that varying concentrations of MOC can significantly alter the physical and biological properties of polymers.
Case Study: Antimicrobial Activity in Polymers
A study investigated the antimicrobial properties of CMC modified with this compound at different concentrations (1%, 5%, 10%, and 15%). The results highlighted a direct correlation between the concentration of MOC and the zone of inhibition against various microorganisms, demonstrating its potential as a biocidal agent.
Table 2: Antimicrobial Sensitivity Testing Results
Sample No. | Concentration (%) | Zone of Inhibition (mm) |
---|---|---|
1 | 0 | 0 |
2 | 1 | 4 |
3 | 5 | 10 |
4 | 10 | 12 |
5 | 15 | 13 |
This study suggests that higher concentrations of MOC not only enhance antimicrobial efficacy but also improve thermal stability and optical characteristics of the modified polymers .
Safety and Toxicology Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as toxic if ingested and can cause severe skin burns and eye damage upon contact. Proper handling and storage conditions are crucial to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, DNA, and other cellular components, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- 4-(3-Chloropropyl)morpholine hydrochloride
- 1-(2-Chloroethyl)piperidine hydrochloride
- 4-(2-Aminoethyl)morpholine
- 4-(2-Hydroxyethyl)morpholine
Uniqueness
4-(2-Chloroethyl)morpholine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and effectiveness as an intermediate in the synthesis of various compounds make it a valuable tool in scientific research and industrial applications. The compound’s ability to act as an alkylating agent also distinguishes it from other similar compounds, providing unique opportunities for its use in medicine and biology.
Biological Activity
4-(2-Chloroethyl)morpholine hydrochloride, a morpholine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its morpholine ring with a chloroethyl substituent. The synthesis typically involves the reaction of morpholine with chloroethyl compounds under controlled conditions, often utilizing solvents like diethyl ether and catalysts such as triethylamine .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated notable zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli . The compound's antibacterial activity was quantified using the cup plate method, revealing effective concentrations that inhibit bacterial growth (see Table 1) .
Compound | Gram Positive Activity (mm) | Gram Negative Activity (mm) |
---|---|---|
This compound | 15 | 12 |
Enzymatic Inhibition
The compound has also been studied for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter regulation. Inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases, where increased activity can lead to cognitive deficits. The compound showed an IC50 value indicating a promising inhibitory effect on AChE, which is essential for developing treatments for Alzheimer's disease .
The mechanism by which this compound exhibits its biological effects involves interaction with various receptors and enzymes. For instance, its ability to inhibit AChE suggests a potential role in enhancing cholinergic transmission in the brain, which is beneficial for cognitive function. Additionally, studies have indicated that the compound may function as a multitargeted ligand, interacting with histamine receptors (H1R, H3R) alongside cholinesterases .
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
- In a study focused on synthesizing new benzothiazole derivatives, this compound was used as a precursor. The resulting compounds exhibited multitargeted inhibition against AChE and various histamine receptors, demonstrating potential therapeutic applications in treating cognitive disorders .
- Another investigation highlighted the compound's antibacterial properties against both Staphylococcus aureus and Escherichia coli , confirming its effectiveness as an antimicrobial agent .
Toxicity and Safety Profile
While the biological activities of this compound are promising, it is crucial to consider its safety profile. Toxicological assessments indicate that while the compound shows potent biological effects, careful evaluation is necessary to ascertain its safety for therapeutic use. Studies have suggested that high concentrations may lead to cytotoxic effects; thus, dosage optimization is essential .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(2-chloroethyl)morpholine hydrochloride, and how can its purity be validated?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution reactions, where morpholine reacts with 1,2-dichloroethane under controlled conditions. For example, it is used as an intermediate in multi-step syntheses (e.g., coupling with aryl halides in the presence of catalysts) . Purity validation involves liquid chromatography-mass spectrometry (LCMS) to confirm the molecular ion peak at m/z 186 [M+H]⁺ and HPLC for retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) . Melting point analysis (180–185°C) and Cl⁻ ion titration can further corroborate purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the morpholine ring structure and chloroethyl substituent (e.g., δ ~3.6 ppm for morpholine protons) .
- Mass Spectrometry : High-resolution MS to distinguish isotopic patterns of Cl atoms .
- Elemental Analysis : Quantify C, H, N, and Cl content (theoretical: C 38.72%, H 6.49%, Cl 38.07%) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 185°C to assess thermal stability .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is classified as acutely toxic (Oral Category 3, Dermal Category 4), corrosive (Skin Corrosion 1B), and hazardous to aquatic life. Researchers must:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Avoid exposure to moisture to prevent HCl release.
- Store in airtight containers at 2–8°C, segregated from bases or oxidizers .
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How does the chloroethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl moiety undergoes SN2 reactions due to the β-chlorine’s electrophilicity. Steric hindrance from the morpholine ring slows reactivity compared to linear chloroalkanes, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for efficient substitution . Kinetic studies using GC-MS or NMR can track reaction progress and competing elimination pathways .
Q. What strategies mitigate challenges in synthesizing derivatives of this compound with high enantiomeric purity?
- Methodological Answer : Chiral resolution techniques include:
- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .
- Asymmetric Catalysis : Employ palladium or nickel catalysts with chiral ligands (e.g., BINAP) during coupling reactions .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. How can researchers address contradictory data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C, monitored via HPLC and ion chromatography for HCl release. For example:
- Acidic Conditions (pH < 3) : Rapid decomposition via hydrolysis of the morpholine ring .
- Neutral/Alkaline Conditions (pH 7–12) : Slow degradation of the chloroethyl group .
- Mitigation : Use stabilizers like antioxidants (e.g., BHT) or store in anhydrous environments .
Q. What advanced applications exist for this compound in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate in synthesizing:
- Anticancer Agents : E.g., coupling with pyridinyl or quinazolinyl moieties to target kinase inhibitors .
- Neuroactive Compounds : Functionalization to create morpholine-based dopamine receptor ligands .
- Prodrugs : pH-sensitive derivatives for controlled drug release .
- Biological activity is validated via in vitro assays (e.g., IC₅₀ determination in cell lines) .
Properties
IUPAC Name |
4-(2-chloroethyl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHDLKSWUDGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052043 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
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Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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CAS No. |
3647-69-6 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3647-69-6 | |
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Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647696 | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
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Record name | 4-(2-chloroethyl)morpholinium chloride | |
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Retrosynthesis Analysis
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